molecular formula C20H16N4O2S2 B2606556 2-(4-methylbenzyl)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione CAS No. 1359458-87-9

2-(4-methylbenzyl)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione

Cat. No. B2606556
M. Wt: 408.49
InChI Key: HTZOKEGDKAFVMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methylbenzyl)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione is a useful research compound. Its molecular formula is C20H16N4O2S2 and its molecular weight is 408.49. The purity is usually 95%.
BenchChem offers high-quality 2-(4-methylbenzyl)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-methylbenzyl)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Microwave-assisted Synthesis of Fused Heterocycles

Microwave-assisted synthesis techniques have facilitated the efficient creation of fused heterocycles incorporating trifluoromethyl groups, demonstrating the chemical versatility and potential pharmacological relevance of these structures. Such methodologies highlight the utility of thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine derivatives in drug development and materials science due to their complex π-electron delocalization effects, which are essential for biological activity and electronic properties (Shaaban, 2008).

Structural and Electronic Properties

The structural and electronic aspects of tetrahydrobenzothienopyrimidine derivatives, including triazolopyrimidines, have been extensively studied. These compounds exhibit interesting properties due to their complex π-electron delocalization, making them promising substrates for the discovery of novel biologically active heterocycles. Their planar structures, except for the tetrahydrobenzene part, and the aromaticity of the fused heteroaromatic systems, are crucial for their potential applications in medicinal chemistry and materials science (Gajda et al., 2015).

Supramolecular Chemistry

In supramolecular chemistry, the dihydropyrimidine-2,4-(1H,3H)-dione functionality has proven to be a suitable module for novel crown-containing hydrogen-bonded supramolecular assemblies. This research underlines the importance of pyrimidine derivatives in the design of complex molecular architectures, which can have implications for drug delivery systems and the development of nanomaterials (Fonari et al., 2004).

Antimicrobial Activity

Thieno[2,3-d]pyrimidine core units containing 1,2,4-triazoles and thiophenes have shown potent antimicrobial activity. The synthesis of these derivatives and their efficacy against various bacterial and fungal strains underscore the potential of thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-diones in developing new antimicrobial agents (Prabhakar et al., 2016).

properties

IUPAC Name

11-[(4-methylphenyl)methyl]-8-(thiophen-2-ylmethyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-triene-7,12-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O2S2/c1-13-4-6-14(7-5-13)11-23-20(26)24-16-8-10-28-17(16)18(25)22(19(24)21-23)12-15-3-2-9-27-15/h2-10H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTZOKEGDKAFVMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)N3C4=C(C(=O)N(C3=N2)CC5=CC=CS5)SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-methylbenzyl)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione

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